molecular formula C9H9NO3 B7888499 3-Nitro-1-phenylpropan-1-one CAS No. 62847-52-3

3-Nitro-1-phenylpropan-1-one

Cat. No.: B7888499
CAS No.: 62847-52-3
M. Wt: 179.17 g/mol
InChI Key: PMBFWZPQKKUBSU-UHFFFAOYSA-N
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Description

3-Nitro-1-phenylpropan-1-one is an organic compound with the molecular formula C9H9NO3 It is a nitro-substituted aromatic ketone, characterized by the presence of a nitro group (-NO2) attached to the third carbon of a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the nitration of 1-phenylpropan-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, where the nitro group can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 3-nitrobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 3-amino-1-phenylpropan-1-one.

    Substitution: Various substituted nitrophenylpropanones depending on the substituent introduced.

Scientific Research Applications

3-Nitro-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-nitro-1-phenylpropan-1-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-Phenylpropan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Amino-1-phenylpropan-1-one: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    3-Nitroacetophenone: Similar structure but with a different position of the nitro group, affecting its chemical behavior.

Uniqueness: 3-Nitro-1-phenylpropan-1-one is unique due to the specific positioning of the nitro group, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

3-nitro-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBFWZPQKKUBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341032
Record name 3-nitro-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62847-52-3
Record name 3-nitro-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

AlCl3 (12.0 g, 89.0 mmol) was added to 15 ml of methylene chloride and cooled to 0-5° C., following by addition of 3-nitropropanoyl chloride (11 g, 80 mmol). Octylbenzene (17.10 g, 89.0 mmol) in 40 ml of CH2Cl2 was dropwise added and the solution was stirred at room temperature under TLC monitoring. After reaction completion, the mixture was poured onto ice, acidified by addition of 2 M HCl to pH 2, and extracted with CH2Cl2. The combined organic extracts were washed again with 2 M HCl and water, dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to yield a solid that was recrystallized (hexanes) to give 3-nitro-1-phenylpropan-1-one (76%); mp 59-62° C., ESIMS 292 [M+H]+.
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17.1 g
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40 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from benzene and 3-nitropropanoyl chloride, according to example 2, affording compound (15) with 78% yield, mp 72-74° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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